N-(2-Cyanoethyl)phthalimide

Catalog No.
S707757
CAS No.
3589-45-5
M.F
C11H8N2O2
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Cyanoethyl)phthalimide

CAS Number

3589-45-5

Product Name

N-(2-Cyanoethyl)phthalimide

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanenitrile

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,7H2

InChI Key

LOOWMCWVRNEZLZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC#N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC#N

Organic Synthesis:

  • N-CEP can be used as a building block for the synthesis of more complex molecules. For example, it can be used to prepare cyclic and acyclic imides, which are important functional groups in many pharmaceuticals and other biologically active compounds. Source: )

Polymer Chemistry:

  • N-CEP can be incorporated into polymers to introduce specific properties, such as thermal stability or reactivity. For example, N-CEP-containing polymers have been studied for their potential applications in drug delivery and electronic materials. Source: )

Material Science:

  • N-CEP can be used as a precursor for the synthesis of new materials with interesting properties. For example, N-CEP has been used to prepare porous organic frameworks (POFs), which are a class of materials with potential applications in gas storage and separation. Source: )

Biological Studies:

  • N-CEP has been investigated for its potential biological activities, although the research in this area is limited. Some studies suggest that N-CEP may have antifungal or antibacterial properties. Source: )

N-(2-Cyanoethyl)phthalimide is an organic compound with the molecular formula C₁₁H₈N₂O₂. It consists of a phthalimide moiety attached to a 2-cyanoethyl group. The structure features a cyclic imide with a cyanoethyl side chain, which contributes to its unique chemical properties. This compound is primarily recognized for its applications in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for modifications at the 2-position.
  • Hydrolysis: In the presence of water and acid or base, N-(2-Cyanoethyl)phthalimide can hydrolyze to yield phthalic acid derivatives and other byproducts.
  • Cyclization Reactions: The compound can be used in cyclization reactions to form more complex cyclic structures, particularly useful in synthesizing heterocycles.

The synthesis of N-(2-Cyanoethyl)phthalimide can be achieved through several methods:

  • From Potassium Phthalimide and 3-Bromopropionitrile: This method involves stirring potassium phthalimide in dimethylformamide (DMF) and adding 3-bromopropionitrile. The reaction proceeds via nucleophilic substitution, yielding N-(2-Cyanoethyl)phthalimide as the primary product .
  • Alternative Synthetic Routes: ChemicalBook lists up to 14 different synthetic routes for producing N-(2-Cyanoethyl)phthalimide, indicating its versatility in organic synthesis .

N-(2-Cyanoethyl)phthalimide finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is explored for its potential use in polymerization processes due to its reactive functional groups.
  • Biological Research: Its antimicrobial properties make it a candidate for further research in drug development.

Several compounds share structural similarities with N-(2-Cyanoethyl)phthalimide, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
PhthalimideContains a cyclic imideUsed as a precursor in various syntheses
N-(2-Aminoethyl)phthalimideAmino group instead of cyanoExhibits different biological activity
N-(3-Cyanopropyl)phthalimideLonger carbon chainDifferent reactivity profile
N-(2-Cyanoethyl)thiophthalimideContains sulfur atomPotentially different biological effects

N-(2-Cyanoethyl)phthalimide is unique due to the combination of the cyano group and the phthalimide structure, which may enhance its reactivity and biological activity compared to similar compounds.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3589-45-5

Wikipedia

N-(2-Cyanoethyl)phthalimide

Dates

Modify: 2023-08-15

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